molecular formula C17H22N2O4 B2659341 N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide CAS No. 2094384-96-8

N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide

Cat. No.: B2659341
CAS No.: 2094384-96-8
M. Wt: 318.373
InChI Key: TXYDYLBMVJJZLE-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide is an organic compound that belongs to the class of amides. This compound features a cyclopentane ring substituted with a carboxamide group and a 3,4-dimethoxyphenyl group. The presence of the prop-2-enamido group adds to its structural complexity. Compounds like this are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the carboxamide group.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the attachment of the 3,4-dimethoxyphenyl group to the cyclopentane ring, often through a substitution reaction.

    Addition of the Prop-2-enamido Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring.

    N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxylic acid: Carboxylic acid derivative.

    N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-methylamide: Methylamide derivative.

Uniqueness

N-(3,4-dimethoxyphenyl)-1-(prop-2-enamido)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-(prop-2-enoylamino)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-4-15(20)19-17(9-5-6-10-17)16(21)18-12-7-8-13(22-2)14(11-12)23-3/h4,7-8,11H,1,5-6,9-10H2,2-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYDYLBMVJJZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)NC(=O)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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